molecular formula C7H7NO3 B015662 4-Methyl-3-nitrophenol CAS No. 2042-14-0

4-Methyl-3-nitrophenol

Cat. No. B015662
CAS RN: 2042-14-0
M. Wt: 153.14 g/mol
InChI Key: BQEXDUKMTVYBRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro-substituted phenolates, including compounds similar to 4-Methyl-3-nitrophenol, involves the deprotonation of phenols to form solvatochromic phenolates. These compounds exhibit a reversal in solvatochromism, and their behavior can be explained by the interaction of the dyes with the medium through effects like nonspecific solute-solvent interactions and hydrogen bonding between solvents and the nitro and phenolate groups (Nandi et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenol and its derivatives, including 4-Methyl-3-nitrophenol, often involves hydrogen bonding, leading to the formation of dimers in some cases. For instance, 4-Nitrophenol and 4-methylpyridine form a 1:1 hydrogen-bonded dimer, indicating the importance of intermolecular interactions in determining the structural characteristics of these compounds (Jin et al., 2000).

Chemical Reactions and Properties

4-Methyl-3-nitrophenol undergoes various chemical reactions due to its functional groups. The nitration of phenols, including 4-Methylphenol, with nitrogen dioxide results in the formation of nitrophenols, indicating the reactivity of the phenol group in the presence of nitration agents (Hartshorn et al., 1989).

Physical Properties Analysis

The physical properties of 4-Methyl-3-nitrophenol and related compounds can be inferred from studies on similar nitrophenol derivatives. The analysis of their spectroscopic behavior, solvatochromism, and interactions in various solvent mixtures sheds light on their physical characteristics, such as solubility, absorption spectra, and phase behavior (Nandi et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Methyl-3-nitrophenol are closely related to its nitro and phenol functional groups, which participate in various chemical reactions, including redox reactions, nitration, and hydrogen bonding interactions. These properties are crucial in determining its reactivity, stability, and potential applications in different fields (Hartshorn et al., 1989).

Scientific Research Applications

Biodegradation and Environmental Decontamination

4-Methyl-3-nitrophenol, as a derivative of organophosphate insecticides, is a subject of interest in environmental biodegradation studies. Ralstonia sp. SJ98, a microorganism isolated from pesticide-contaminated soil, can utilize 3-methyl-4-nitrophenol, a closely related compound, as a carbon and energy source. This bacterium demonstrates chemotaxis and biodegradation capabilities towards 3-methyl-4-nitrophenol, forming catechol as an intermediate in the degradative pathway. This highlights the compound's potential use in bioremediation of environmental contaminants (Bhushan et al., 2000).

Analytical Detection in Environmental and Biological Samples

4-Methyl-3-nitrophenol is a significant metabolite in the analysis of fenitrothion exposure. A method using High-Performance Liquid Chromatography (HPLC) has been developed for detecting 3-methyl-4-nitrophenol in mice urine, a major metabolite of fenitrothion, highlighting the compound's importance in public health risk assessments due to its genotoxicity and carcinogenicity (Surur et al., 2015).

Electrochemical Sensors

Electrochemical sensors based on carbon fiber microelectrode modification have been developed for the analysis of 3-methyl-4-nitrophenol in water. This compound, being highly toxic and an endocrine disruptor, necessitates effective methods for environmental monitoring. The development of these sensors is crucial for tracking this pollutant's presence in the environment (Bako et al., 2017).

Photocatalytic Activity in Environmental Cleanup

Innovative methods like microwave-assisted synthesis of composite nanocones have been employed for the electrochemical detection and photodegradation of 4-Nitrophenol from aqueous solutions. This research indicates the potential application of these materials in the industrial removal and detection of 4-Nitrophenol, relevant to 4-methyl-3-nitrophenol due to their structural similarities (Chakraborty et al., 2021).

Environmental Fate and Toxicity

Research has also focused on the fate and toxic effects of nitrophenols like 4-methyl-3-nitrophenol on anaerobic treatment systems. Understanding the impact of these compounds on methanogenic bacteria is crucial for environmental management and wastewater treatment strategies (Haghighi-podeh & Bhattacharya, 1996).

Safety And Hazards

4-Methyl-3-nitrophenol is considered hazardous. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, and be harmful in contact with skin or if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective equipment, and storing it locked up .

properties

IUPAC Name

4-methyl-3-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3
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InChI Key

BQEXDUKMTVYBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C=C(C=C1)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID90879085
Record name 3-NITRO-P-CRESOL
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Molecular Weight

153.14 g/mol
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Physical Description

Yellow crystalline powder with an odor like phenol; [Alfa Aesar MSDS]
Record name 3-Nitro-p-cresol
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Vapor Pressure

0.000632 [mmHg]
Record name 3-Nitro-p-cresol
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Product Name

4-Methyl-3-nitrophenol

CAS RN

2042-14-0, 68137-09-7
Record name 4-Methyl-3-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
BL Trumpower, CE Opliger, RE Olson - Chemistry and Physics of Lipids, 1974 - Elsevier
… 4-Methyl-3-nitrophenol was converted to the corresponding anisole with [3H]methyl iodide and the anisole was then reduced to the corresponding aniline. Oxidation of 6-methyl-3-…
RA Kristanti, M Kanbe, T Hadibarata, T Toyama… - … Science and Pollution …, 2012 - Springer
… 5-NP), 4-chloro-2-nitrophenol (4-C-2-NP), 2,6-dichloro-4-nitrophenol (2,6-DC-4-NP), 3-methyl-4-nitrophenol (3-M-4-NP), 4-methyl-2-nitrophenol (4-M-2-NP), and 4-methyl-3-nitrophenol …
M Komiyama, H Hirai - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… Table 4 shows the dissociation constant (K,) of the inclusion complexes of x-cyclodextrin with 3-nitrophenol, 2methyl-3-nitrophenol, and 4-methyl-3-nitrophenol, determined at 25 C in …
Number of citations: 36 www.journal.csj.jp
M Alber, HB Böhm, J Brodesser, J Feltes… - Fresenius' Zeitschrift für …, 1989 - Springer
… 3-nitrophenol as well as 4-nitrophenol and 4-methyl-3nitrophenol are only partially resolved. Figure 2 demonstrates that the response of nitrophenols (present at equal concentrations) …
JV Bullen, JH Ridd - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… The 2-methyldinitrophenols and 4-methyldinitrophenols were prepared in the same way starting from 2-methyl-3-nitrophenol and 4-methyl-3-nitrophenol. 3-Chloro-4-nitrophenol and 3-…
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
JW Childers, DF Smith, NK Wilson… - Applied …, 1995 - opg.optica.org
… The MIIR spectrum of 4-methyl-3-nitrophenol measured in a xenon matrix exhibits a well-defined peak at 3602 cm -j and exhibits weaker, unresolved bands between 3615 and 3605 cm …
Number of citations: 6 opg.optica.org
RA Robinson - Journal of Research of the National Bureau of …, 1967 - ncbi.nlm.nih.gov
… 4-Methyl-3-nitrophenol was recrystallized from benzene and then from a mixture of heptane and petroleum ether, mp 77.5–78 C, ϵ 2 1,410 at 390 mμ, ϵ 1 2,050 at 340 mμ, ϵ 1,340 at …
CE Jessen, A Gross, J Kongsted, S Jørgensen - Chemical Physics, 2011 - Elsevier
… -2-nitrophenol will be formed but not 4-methyl-3-nitrophenol. This observation is consistent with … -2-nitrophenol is (74 ± 16)% but they did not observe any yield of 4-methyl-3-nitrophenol. …
S Jørgensen - International Journal of Chemical Kinetics, 2012 - Wiley Online Library
… -2-nitrophenol and 4-methyl-3-nitrophenol, respectively, … through TSO2-3 or 4-methyl-3-nitrophenol through TSN2-3; the … -2-nitrophenol than 4-methyl-3-nitrophenol. Furthermore, the …
MS Vohra, K Tanaka - Water Research, 2002 - Elsevier
… The other possible intermediate, 4-methyl-3-nitrophenol, from the same effect was not identified because of the lack of a commercially available standard. The formation of intermediate …

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